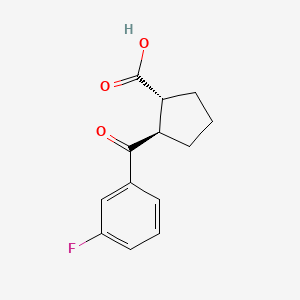

trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

CAS No.: 733741-04-3

Cat. No.: VC2281205

Molecular Formula: C13H13FO3

Molecular Weight: 236.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 733741-04-3 |

|---|---|

| Molecular Formula | C13H13FO3 |

| Molecular Weight | 236.24 g/mol |

| IUPAC Name | (1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1 |

| Standard InChI Key | YWYRHYHQPXIURO-GHMZBOCLSA-N |

| Isomeric SMILES | C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |

| SMILES | C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |

| Canonical SMILES | C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |

Introduction

Chemical Structure and Properties

Molecular Information

Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is characterized by the molecular formula C13H13FO3 and has a molecular weight of 236.24 g/mol. The compound is registered under CAS number 733741-04-3 and is also identified by its IUPAC name (1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid. Its structure features a cyclopentane ring with a carboxylic acid group and a 3-fluorobenzoyl moiety attached in a trans configuration.

Chemical Identifiers

The following table presents key chemical identifiers for trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid:

| Identifier Type | Value |

|---|---|

| IUPAC Name | (1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid |

| Molecular Formula | C13H13FO3 |

| Molecular Weight | 236.24 g/mol |

| CAS Number | 733741-04-3 |

| InChI | InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1 |

| InChI Key | YWYRHYHQPXIURO-GHMZBOCLSA-N |

| Canonical SMILES | C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F |

| Isomeric SMILES | C1CC@HC(=O)C2=CC(=CC=C2)F |

| DSSTOX Substance ID | DTXSID60641332 |

Structural Characteristics

The compound's structure includes several important functional groups that influence its chemical behavior:

-

A cyclopentane ring that provides conformational rigidity to the molecule

-

A carboxylic acid group (-COOH) that contributes acidity and allows for derivatization

-

A 3-fluorobenzoyl moiety with an electron-withdrawing fluorine atom that affects the electronic distribution

-

A trans configuration of the carboxylic acid and fluorobenzoyl substituents on the cyclopentane ring

Synthesis Methods

Laboratory Synthesis Routes

The synthesis of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves a multi-step process that can be summarized in three main stages:

-

Formation of the fluorobenzoyl intermediate: This initial step involves preparing 3-fluorobenzoyl chloride from 3-fluorobenzoic acid using thionyl chloride (SOCl2) under reflux conditions.

-

Cyclopentane ring incorporation: The second phase involves reacting the 3-fluorobenzoyl chloride with cyclopentanone in the presence of a base such as sodium hydride (NaH) to form the corresponding cyclopentane derivative.

-

Carboxylation reaction: The final step involves the carboxylation of the cyclopentane derivative using carbon dioxide (CO2) under controlled pressure and temperature conditions to yield the target compound.

Advanced Synthetic Approaches

Recent advances in transannular C-H functionalization methodologies have created new pathways for synthesizing cycloalkane carboxylic acid derivatives similar to trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid. These methods enable selective functionalization of specific C-H bonds within the cycloalkane structure, potentially offering more efficient routes to the target compound .

The transannular γ-methylene C-H arylation of cycloalkane carboxylic acids has been demonstrated with excellent regioselectivity, even in the presence of multiple β-C-H bonds . This approach represents a significant advancement in the field of molecular editing of saturated carbocycles, which are important scaffolds in synthetic and medicinal chemistry.

Chemical Reactivity

Oxidation Reactions

Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid can undergo various oxidation reactions, particularly targeting the cyclopentane ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically result in the formation of corresponding ketones or aldehydes, depending on the specific conditions employed.

Reduction Reactions

The compound contains multiple functional groups that can be selectively reduced:

-

The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

The ketone carbonyl of the fluorobenzoyl group can also be reduced to a secondary alcohol under appropriate conditions.

The selectivity of these reductions depends on the choice of reducing agent, reaction conditions, and the presence of protecting groups when necessary.

Substitution Reactions

The compound can participate in various substitution reactions, particularly involving the fluorobenzoyl group. Nucleophiles such as amines, thiols, or alcohols can attack the molecule under basic or acidic conditions, leading to the formation of substituted derivatives with diverse functional groups. The fluorine atom itself can be involved in nucleophilic aromatic substitution reactions under appropriate conditions.

Applications in Scientific Research

Organic Synthesis Applications

Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its bifunctional nature, featuring both a carboxylic acid and a ketone, provides versatile handles for further derivatization and elaboration into more complex structures.

The compound's defined stereochemistry (trans configuration) makes it valuable in stereoselective synthesis applications where control over spatial arrangement of functional groups is crucial. This stereochemical control is particularly important in the synthesis of bioactive compounds where spatial orientation can significantly impact biological activity.

Medicinal Chemistry Applications

In medicinal chemistry, cycloalkane carboxylic acids like trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid provide valuable scaffolds for drug development:

-

Cyclic structures offer control over molecular shape and reduce the number of rotatable bonds, which can enhance oral bioavailability of drug candidates .

-

The rigid cyclopentane structure provides a defined three-dimensional scaffold for positioning functional groups in specific spatial orientations.

-

The fluorine substituent can enhance metabolic stability and modulate the lipophilicity of derivatives, important considerations in drug design.

Analogous compounds have been employed as scaffolds in the development of AKR1C1 and AKR1C3 inhibitors, which are promising for the treatment of hormone-dependent cancers and other diseases .

Biological Activity

Mechanisms of Action

The biological activity of trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially modulating their activity. The cyclopentane ring provides structural rigidity that can enhance binding affinity and specificity to target proteins.

Structure-Activity Relationships

The specific stereochemistry (trans configuration) of the substituents on the cyclopentane ring plays a crucial role in determining biological activity. This stereochemical arrangement positions the functional groups in a defined spatial orientation that can be critical for optimal interactions with biological targets.

The presence of fluorine at the meta position of the benzoyl group can significantly influence:

-

Lipophilicity and membrane permeability

-

Hydrogen bonding capabilities

-

Metabolic stability

-

Binding interactions with target proteins

These properties collectively contribute to the compound's potential therapeutic applications and pharmaceutical relevance.

Comparison with Similar Compounds

Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid belongs to a family of functionalized cycloalkane carboxylic acids. Comparing it with similar compounds provides insights into structure-activity relationships and potential applications.

Structural Analogues

The following table compares trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid with several structural analogues:

Functional Group Variations

Beyond simple structural analogues, variations in the functional groups of the basic scaffold can produce compounds with diverse properties:

-

Replacement of the carboxylic acid with other functional groups (esters, amides, alcohols)

-

Modification of the benzoyl ketone (reduction to alcohol, conversion to oxime or hydrazone)

-

Introduction of additional substituents on the cyclopentane ring

-

Incorporation of heterocyclic elements into the structure

Each of these variations can significantly alter the compound's physicochemical properties, stability, and biological activity.

Research Applications and Future Directions

Current Research Focus

Recent research involving trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid and related compounds has focused on:

-

Development of more efficient synthetic routes, particularly through transannular C-H functionalization methodologies

-

Exploration of biological activities related to enzyme inhibition

-

Structure-activity relationship studies to optimize properties for specific applications

-

Use as scaffolds for combinatorial chemistry and diversity-oriented synthesis

Future Research Opportunities

Several promising research directions for this compound include:

-

Further exploration of its potential as a scaffold for drug discovery, particularly for AKR1C1 and AKR1C3 inhibitors

-

Investigation of catalytic applications in organic synthesis

-

Development of new methodologies for selective functionalization of the cyclopentane ring

-

Computational studies to better understand its conformational preferences and reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume